ABTS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

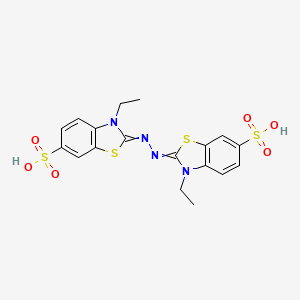

C18H18N4O6S4 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |

InChI |

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28) |

InChI Key |

ZTOJFFHGPLIVKC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |

Synonyms |

2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into the ABTS Antioxidant Assay: Principles and Protocols

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. This guide details the core principles, experimental procedures, and data interpretation of this widely used method for measuring antioxidant capacity.

Core Principle of the this compound Assay

The this compound antioxidant assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. The fundamental principle of this assay lies in the generation of a stable, blue-green this compound radical cation (this compound•⁺). This radical is produced by the oxidation of this compound with a strong oxidizing agent, most commonly potassium persulfate.[1][2] The this compound•⁺ radical has a characteristic absorbance spectrum with a maximum peak at approximately 734 nm.[3][4]

When an antioxidant is introduced to the solution containing the this compound•⁺ radical, it donates an electron or a hydrogen atom to the radical. This process neutralizes the this compound•⁺ radical, converting it back to its colorless form (this compound).[1][2][5] The reduction in the concentration of the this compound•⁺ radical leads to a proportional decrease in the absorbance of the solution at 734 nm.[3][5] The extent of this decolorization, measured spectrophotometrically, is directly correlated with the antioxidant activity of the sample.[2][4]

The antioxidant capacity is typically quantified by comparing the sample's effect to that of a standard antioxidant, most commonly Trolox, a water-soluble analog of vitamin E.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that would produce the equivalent antioxidant effect as the sample.[6]

Visualizing the Chemical Principle

The underlying chemical transformation in the this compound assay can be visualized as follows:

Caption: The oxidation of colorless this compound to the blue-green this compound•⁺ radical and its subsequent reduction by an antioxidant.

Experimental Protocol

A generalized experimental protocol for the this compound antioxidant assay is outlined below. It is important to note that specific parameters may be optimized based on the sample type and laboratory conditions.

1. Reagent Preparation:

-

This compound Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.

-

This compound•⁺ Radical Cation Working Solution: Mix equal volumes of the this compound stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This allows for the complete generation of the radical cation.

-

Diluted this compound•⁺ Solution: Before the assay, dilute the this compound•⁺ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Trolox Standard Solutions: Prepare a series of standard solutions of Trolox in a suitable solvent at various concentrations (e.g., 0 to 500 µM).

2. Assay Procedure:

-

Pipette a small volume (e.g., 10-20 µL) of the sample or Trolox standard into a microplate well or a cuvette.

-

Add a larger volume (e.g., 180-200 µL) of the diluted this compound•⁺ solution to the well or cuvette.

-

Mix the contents thoroughly.

-

Incubate the mixture at room temperature for a specific period (e.g., 6 minutes).

-

Measure the absorbance of the solution at 734 nm using a spectrophotometer.

3. Data Analysis:

-

Calculate the percentage inhibition of the this compound•⁺ radical for each sample and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Create a calibration curve by plotting the percentage inhibition versus the concentration of the Trolox standards.

-

Determine the TEAC value of the sample by interpolating its percentage inhibition on the Trolox calibration curve.

Experimental Workflow

The following diagram illustrates the typical workflow of the this compound assay:

Caption: A step-by-step workflow diagram illustrating the this compound antioxidant assay from reagent preparation to data analysis.

Quantitative Data Presentation

The antioxidant capacity of various compounds can be expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the this compound•⁺ radicals) or as TEAC values. The table below summarizes the antioxidant activity of several common compounds as determined by the this compound assay.

| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM antioxidant) |

| Gallic Acid | 1.03 ± 0.25[8] | 1.9 - 3.6 |

| (+)-Catechin | 3.12 ± 0.51[8] | 1.3 - 2.7 |

| Caffeic Acid | 1.59 ± 0.06[8] | 1.2 - 2.5 |

| Quercetin | 1.89 ± 0.33[8] | 1.5 - 4.7 |

| Rutin | 4.68 ± 1.24[8] | 1.0 - 2.4 |

| Ascorbic Acid | - | 0.9 - 1.1 |

| α-Tocopherol | - | 0.9 - 1.0 |

Note: TEAC values can vary depending on the specific assay conditions and the source of the data.

This in-depth guide provides a solid foundation for researchers and professionals to effectively utilize the this compound assay for the evaluation of antioxidant activity in a variety of samples, contributing to advancements in food science, pharmacology, and drug development.

References

- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by this compound and DPPH Assays—A Practical Approach [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ijpsonline.com [ijpsonline.com]

The ABTS Assay for Total Antioxidant Capacity: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the principles, application, and data interpretation of the ABTS assay for measuring total antioxidant capacity.

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (this compound) assay is a widely adopted spectrophotometric method for determining the total antioxidant capacity of various substances. This assay is particularly valuable in the fields of food science, natural product research, and drug discovery for screening and characterizing the antioxidant potential of chemical compounds, extracts, and biological fluids. Its versatility in being applicable to both hydrophilic and lipophilic antioxidants makes it a popular choice in many research laboratories.

This technical guide provides a comprehensive overview of the this compound assay, including its underlying chemical principles, detailed experimental protocols, data analysis procedures, and a critical evaluation of its advantages and limitations.

Core Principles of the this compound Assay

The this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+). The core of the assay involves two key chemical reactions:

-

Generation of the this compound Radical Cation (this compound•+): this compound is oxidized by a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈), to produce the relatively stable, blue-green this compound radical cation. This radical has characteristic absorption maxima at several wavelengths, with 734 nm being the most frequently used for quantification due to minimal interference from other sample components.[1][2]

-

Scavenging of the this compound Radical Cation by Antioxidants: When an antioxidant is introduced into the solution containing the this compound•+, it donates a hydrogen atom or an electron to the radical, thereby neutralizing it. This reduction of the this compound•+ back to its colorless form leads to a decrease in the absorbance of the solution. The degree of decolorization is directly proportional to the concentration and potency of the antioxidants present in the sample.[3]

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve, and the antioxidant capacity of the sample is then expressed in terms of Trolox equivalents.[4]

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay.

Reagent Preparation

-

7 mM this compound Stock Solution: Dissolve 38.4 mg of this compound in 10 mL of deionized water.

-

2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

This compound•+ Working Solution: Mix the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the this compound radical cation.

-

Adjusted this compound•+ Solution: On the day of the experiment, dilute the this compound•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Trolox Stock Solution (1 mM): Dissolve 25.0 mg of Trolox in 100 mL of ethanol.

-

Trolox Standard Solutions: Prepare a series of dilutions from the Trolox stock solution to create a standard curve. Typical concentrations range from 0 to 200 µM.

Assay Procedure

-

Pipette 20 µL of the sample or Trolox standard into a 96-well microplate.

-

Add 200 µL of the adjusted this compound•+ solution to each well.

-

Incubate the plate at room temperature for a specific period (typically 6 minutes, but can be optimized).

-

Measure the absorbance of each well at 734 nm using a microplate reader.

-

A blank reading should be taken with the solvent used for the samples.

Data Presentation and Analysis

Calculation of Percentage Inhibition

The antioxidant activity is often first expressed as the percentage of this compound•+ radical scavenging activity using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

-

Abs_control is the absorbance of the this compound•+ solution without the sample.

-

Abs_sample is the absorbance of the this compound•+ solution with the sample.

Trolox Standard Curve and TEAC Calculation

-

Plot the Standard Curve: Create a graph by plotting the percentage of inhibition for each Trolox standard concentration against its corresponding concentration.

-

Determine the Linear Regression Equation: Obtain the equation of the line (y = mx + c) from the standard curve, where 'y' is the percentage of inhibition, 'x' is the Trolox concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Calculate the TEAC Value: Using the percentage of inhibition obtained for your sample, calculate the corresponding Trolox equivalent concentration ('x') from the linear regression equation. The TEAC value is typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.[5][6]

Example Calculation: If the linear regression equation from the Trolox standard curve is y = 0.45x + 5 and a sample gives a % inhibition of 50%, then: 50 = 0.45x + 5 x = (50 - 5) / 0.45 x = 100 µM Trolox Equivalent

Comparative TEAC Values of Common Antioxidants

The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidant compounds as determined by the this compound assay. These values can serve as a reference for comparing the antioxidant potential of test samples.

| Antioxidant Compound | TEAC Value (mM Trolox Equivalents) |

| Ascorbic Acid (Vitamin C) | 1.05 |

| Gallic Acid | 3.50 |

| Quercetin | 4.70 |

| Catechin | 2.40 |

| Epicatechin | 2.60 |

| Rutin | 2.10 |

Note: TEAC values can vary slightly depending on the specific reaction conditions (e.g., solvent, pH, reaction time). The values presented here are representative and sourced from scientific literature.[7]

Experimental Workflow and Signaling Pathway Visualization

This compound Assay Experimental Workflow

The following diagram illustrates the key steps involved in performing the this compound assay, from reagent preparation to data analysis.

Caption: A flowchart illustrating the major steps of the this compound total antioxidant capacity assay.

Chemical Reaction Pathway

The following diagram depicts the chemical transformation of this compound to its radical cation and its subsequent reduction by an antioxidant.

Caption: The chemical pathway of this compound radical formation and its subsequent neutralization by an antioxidant.

Advantages and Disadvantages of the this compound Assay

Advantages

-

Broad Applicability: The this compound radical is soluble in both aqueous and organic solvents, allowing for the determination of antioxidant capacity in both hydrophilic and lipophilic samples.[8]

-

High Sensitivity and Reproducibility: The assay is known for its sensitivity and provides reproducible results when performed under controlled conditions.[8]

-

Stability of the Radical: The pre-generated this compound radical cation is stable for an extended period, allowing for flexibility in the timing of the assay.

-

Simple and Rapid: The procedure is relatively straightforward and can be adapted for high-throughput screening using microplates.[3]

-

Wide pH Range: The this compound radical is stable over a wide pH range, making it suitable for studying the effect of pH on antioxidant activity.

Disadvantages and Limitations

-

Artificial Radical: The this compound radical cation is not a naturally occurring radical, which raises questions about its biological relevance.[8]

-

Slow Radical Generation: The generation of the this compound radical cation through reaction with potassium persulfate is a slow process, typically requiring an overnight incubation.[8]

-

Interference: The assay can be susceptible to interference from compounds that absorb at or near 734 nm. Colored compounds in the sample can also interfere with the absorbance reading.[1]

-

Reaction Kinetics: The reaction kinetics between the this compound radical and different antioxidants can vary, with some reactions being slow to reach completion. This can lead to an underestimation of the antioxidant capacity if a fixed time point is used for measurement.[9]

-

Steric Hindrance: The accessibility of the radical site on the this compound molecule can be a limiting factor for larger antioxidant molecules.

Conclusion

The this compound assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples. Its simplicity, sensitivity, and applicability to both hydrophilic and lipophilic compounds have made it a staple in antioxidant research. However, researchers and drug development professionals should be mindful of its limitations, particularly the artificial nature of the radical and the potential for interferences. By understanding the core principles, adhering to detailed protocols, and performing careful data analysis, the this compound assay can provide valuable insights into the antioxidant potential of novel compounds and complex mixtures.

References

- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound assay: Significance and symbolism [wisdomlib.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ABTS Radical Cation Scavenging Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, a widely utilized method for determining the antioxidant capacity of various substances. This document details the core chemical mechanisms, provides explicit experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding.

Core Principles of the this compound Radical Cation Scavenging Mechanism

The this compound assay is a spectrophotometric method based on the reduction of the pre-formed this compound radical cation (this compound•+) by antioxidant compounds. The this compound•+ is a blue-green chromophore with maximum absorbance at specific wavelengths, most commonly measured at 734 nm.[1][2] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the this compound•+, neutralizing it and causing a decolorization of the solution. The extent of this color change is proportional to the concentration and potency of the antioxidant.[3]

The scavenging of the this compound radical cation by antioxidants primarily occurs through two main pathways:

-

Single Electron Transfer (SET): In this mechanism, the antioxidant donates a single electron to the this compound radical cation, reducing it to its neutral, colorless form. The antioxidant itself becomes a radical cation.

Antioxidant + this compound•+ → Antioxidant•+ + this compound

-

Hydrogen Atom Transfer (HAT): Here, the antioxidant donates a hydrogen atom to the this compound radical cation. This also results in the neutralization of the this compound radical and the formation of an antioxidant radical.

Antioxidant-H + this compound•+ → Antioxidant• + this compound-H

The versatility of the this compound assay lies in its ability to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[4]

Experimental Protocols

Preparation of this compound Radical Cation (this compound•+) Stock Solution

Materials:

-

This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water

Procedure:

-

Prepare a 7 mM aqueous solution of this compound.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix equal volumes of the 7 mM this compound solution and the 2.45 mM potassium persulfate solution.[2]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This allows for the complete generation of the this compound radical cation.

-

Store the this compound•+ stock solution in the dark at room temperature.

Preparation of this compound•+ Working Solution

Materials:

-

This compound•+ stock solution

-

Ethanol or phosphate buffer (pH 7.4)

Procedure:

-

Before the assay, dilute the this compound•+ stock solution with ethanol or phosphate buffer.

-

Adjust the dilution until the absorbance of the working solution is 0.70 ± 0.02 at 734 nm.[2]

Spectrophotometric Measurement

Materials:

-

This compound•+ working solution

-

Antioxidant samples (dissolved in an appropriate solvent)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Spectrophotometer or microplate reader

Procedure:

-

Pipette a small volume of the antioxidant sample or Trolox standard into a cuvette or microplate well.

-

Add a larger volume of the this compound•+ working solution and mix thoroughly.

-

Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance of the solution at 734 nm.

-

A blank reading should be taken using the solvent of the sample instead of the sample itself.

Data Analysis

The antioxidant activity can be expressed in two common ways:

-

IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to scavenge 50% of the this compound radicals. A lower IC50 value indicates a higher antioxidant activity. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity of a sample is compared to that of Trolox, a water-soluble vitamin E analog. The results are expressed as micromoles of Trolox equivalents per gram of sample (µmol TE/g). A standard curve is generated by plotting the percentage of inhibition versus different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.[3]

Quantitative Data Summary

The following tables summarize the antioxidant capacity of various compounds as determined by the this compound assay, expressed as IC50 and TEAC values from different studies.

Table 1: IC50 Values of Various Compounds in the this compound Assay

| Compound | IC50 (µg/mL) | Reference |

| Ascorbic acid | 4.97 ± 0.03 | [5] |

| Quercetin | 4.97 ± 0.08 | [5] |

| Trolox | 2.34 | [5] |

| Gallic Acid | ~5 | [6] |

| Ferulic Acid | ~10 | [6] |

| Catechin | ~8 | [6] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Selected Compounds

| Compound | TEAC Value | Reference |

| Quercetin | 2.3 - 4.7 | [1] |

| Gallic Acid | 1.9 - 3.6 | [6] |

| Ferulic Acid | 1.2 - 2.1 | [6] |

| Catechin | 1.4 - 2.7 | [6] |

| Ascorbic Acid | 0.9 - 1.1 | [6] |

| Glutathione | 1.0 - 1.5 | [1] |

| α-tocopherol (Vitamin E) | 0.9 - 1.0 | [6] |

Note: TEAC values can vary between laboratories due to differences in reaction conditions and timing.[1]

Visualizations

The following diagrams illustrate the key processes in the this compound radical cation scavenging assay.

Caption: Generation of the this compound radical cation.

Caption: this compound radical scavenging by an antioxidant.

Caption: Experimental workflow of the this compound assay.

References

- 1. mdpi.com [mdpi.com]

- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (this compound) | ABIN5067625 [antikoerper-online.de]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

chemical structure and properties of ABTS diammonium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, is a water-soluble chemical compound widely utilized in various biochemical assays.[1] Its ability to form a stable, colored radical cation makes it an invaluable tool for the quantification of antioxidant capacity and as a sensitive chromogenic substrate in enzyme-linked immunosorbent assays (ELISA). This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound diammonium salt, complete with experimental protocols and visual diagrams to support its practical implementation in a laboratory setting.

Chemical Structure and Physicochemical Properties

This compound diammonium salt is a complex organic molecule with a heterocyclic structure. The key features of its chemical identity and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of this compound Diammonium Salt

| Property | Value |

| Chemical Name | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt |

| CAS Number | 30931-67-0[2] |

| Molecular Formula | C₁₈H₂₄N₆O₆S₄[2] |

| Molecular Weight | 548.68 g/mol [2] |

Table 2: Physicochemical Properties of this compound Diammonium Salt

| Property | Value |

| Appearance | Light green powder[2] |

| Solubility | Soluble in water |

| Standard Redox Potential (E°' of this compound/ABTS•⁺) | 0.68 V vs. SHE |

Table 3: Spectroscopic Properties of this compound

| Form | λmax (Maximum Absorbance) | Molar Absorptivity (ε) | Appearance of Solution |

| Reduced this compound | 340 nm | Not specified | Colorless |

| Oxidized this compound Radical Cation (this compound•⁺) | 405-420 nm, 650 nm, 734 nm, 820 nm[3] | 3.6 x 10⁴ M⁻¹cm⁻¹ at 420 nm | Blue-green[3] |

Core Applications

The unique redox properties of this compound make it a versatile reagent in two primary areas of biochemical research: antioxidant capacity assays and ELISAs.

Antioxidant Capacity Assays: The TEAC Method

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of a sample. This assay is based on the ability of antioxidants to scavenge the pre-formed this compound radical cation (this compound•⁺), a blue-green chromophore. The reduction of this compound•⁺ by an antioxidant to its colorless form is monitored spectrophotometrically, and the antioxidant capacity of the sample is expressed as Trolox equivalents.

-

Preparation of this compound•⁺ Stock Solution:

-

Prepare a 7 mM aqueous solution of this compound diammonium salt.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This will result in the formation of the this compound radical cation.

-

-

Preparation of this compound•⁺ Working Solution:

-

Before use, dilute the this compound•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the antioxidant sample (or Trolox standard) to the this compound•⁺ working solution.

-

Mix thoroughly.

-

Measure the decrease in absorbance at 734 nm over a specific time period (e.g., 6 minutes).

-

-

Calculation:

-

Calculate the percentage inhibition of the absorbance.

-

Compare the results to a standard curve prepared with Trolox to determine the TEAC value.

-

Caption: Workflow for the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISAs, this compound serves as a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies.[4] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound, resulting in the formation of a soluble, green-colored end product.[5] The intensity of the color is proportional to the amount of HRP present, and therefore to the amount of the target analyte.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target antigen. Incubate and then wash.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding. Wash the plate.

-

Sample Incubation: Add the samples (and standards) to the wells. The antigen in the sample will bind to the capture antibody. Incubate and then wash.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the antigen. Incubate and then wash.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP, which will bind to the biotinylated detection antibody. Incubate and then wash thoroughly.

-

Substrate Reaction:

-

Prepare the this compound substrate solution. A common formulation consists of a buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0), this compound, and hydrogen peroxide. A ready-to-use solution often contains 0.3 g/L this compound and 0.01% H₂O₂.

-

Add 100 µL of the this compound substrate solution to each well.

-

Incubate at room temperature, protected from light, for 15-30 minutes, or until sufficient color development is observed.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The reaction can be stopped by adding a stop solution (e.g., 1% SDS) if an endpoint reading is desired.[6]

-

Caption: HRP-catalyzed oxidation of this compound in a sandwich ELISA.

Conclusion

This compound diammonium salt is a robust and versatile reagent that plays a critical role in modern biochemical and diagnostic assays. Its well-characterized chemical and physical properties, particularly its redox behavior and the distinct spectral signature of its radical cation, enable sensitive and reliable measurements of antioxidant capacity and analyte detection in ELISAs. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective application of this compound in research and development settings, empowering scientists to achieve accurate and reproducible results.

References

applications of ABTS in food science and nutrition research

An In-depth Technical Guide to the Applications of ABTS in Food Science and Nutrition Research

Introduction

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as this compound, is a versatile chromogenic substrate widely utilized in various analytical assays within food science and nutrition research. Its primary application lies in the measurement of antioxidant capacity, but its utility extends to the study of enzymatic activities and the development of biosensors. The core of its function is the formation of a stable blue-green radical cation (this compound•+) which can be conveniently monitored spectrophotometrically. This guide provides a technical overview of the principal applications of this compound, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers and scientists in the field.

Core Application: Antioxidant Capacity Assessment

The most prevalent use of this compound is in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, also known as the this compound radical cation decolorization assay.[1] This method assesses the total antioxidant capacity of a sample by measuring its ability to scavenge the pre-formed this compound•+ radical cation.[2][3] The assay is applicable to both hydrophilic and lipophilic antioxidants.[2][4]

Principle of the this compound Decolorization Assay

The assay is based on the generation of the this compound•+ radical cation through the oxidation of this compound with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or manganese dioxide (MnO₂).[5][6] The resulting radical has a characteristic blue-green color with maximum absorbance at several wavelengths, typically measured at 734 nm.[4][7] When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the this compound•+, neutralizing it and causing a reduction in absorbance. This decolorization is proportional to the concentration and potency of the antioxidants present in the sample.[5] The results are typically expressed as Trolox equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E.[6]

Experimental Protocol: this compound Radical Scavenging Assay

This protocol is synthesized from established methodologies.[4][8][9]

1. Reagent Preparation:

-

This compound Stock Solution (7 mM): Dissolve 38.4 mg of this compound diammonium salt in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol or methanol). From this, prepare a series of working standards (e.g., 100, 200, 400, 600, 800 µM).

2. Generation of this compound•+ Radical Cation:

-

Mix the 7 mM this compound stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[8]

3. Preparation of this compound•+ Working Solution:

-

Before the assay, dilute the this compound•+ stock solution with a suitable solvent (e.g., 80% methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][8] This working solution should be prepared fresh for each assay.

4. Assay Procedure:

-

Pipette 10 µL of the sample extract or Trolox standard into a microplate well.

-

Add 190 µL of the this compound•+ working solution to each well.

-

Incubate the plate at room temperature for a defined period (typically 6-10 minutes).[8][10]

-

Measure the absorbance at 734 nm using a microplate reader.

5. Calculation of Results:

-

Calculate the percentage inhibition of the this compound•+ radical using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the this compound•+ working solution without a sample, and Abs_sample is the absorbance in the presence of the sample or standard.

-

-

Plot a standard curve of percentage inhibition versus the concentration of Trolox standards.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve. The results are typically expressed as µmol of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).

Caption: Workflow for the this compound radical cation decolorization assay.

Quantitative Antioxidant Capacity of Various Food Products

The TEAC assay has been widely applied to determine the antioxidant capacity of a diverse range of food items. The values can vary significantly based on the food matrix, cultivar, processing, and extraction method.

| Food Category | Food Item | TEAC Value (µmol TE/g or TE/mL) | Reference |

| Grains & Cereals | Wheat Grain | 18.7 TE/kg (by extraction) | [11] |

| Barley Cultivars | Varies by fraction and cultivar | [5] | |

| Fruits | Blueberry | (Used in film preservation study) | [12] |

| Beverages | Coconut Water | Scavenging activity comparable to ascorbic acid | [13] |

| Fungi | Boletus edulis (Mushroom) | 64% inhibition rate in extract | [14] |

| Cantharellus cibarius (Mushroom) | 31% inhibition rate in extract | [14] | |

| Food Additives | Allura Red AC (Colorant) | 0.029 | [10] |

| Azorubine (Colorant) | 0.026 | [10] | |

| Amaranth (Colorant) | 0.019 | [10] |

Application in Enzymatic Browning Research

Enzymatic browning is a significant issue in the food industry, causing undesirable discoloration in fruits, vegetables, and seafood. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO).[15]

Mechanism of Enzymatic Browning

When the cells of a plant are damaged (e.g., by cutting or bruising), the PPO enzyme, located in the cytoplasm, comes into contact with phenolic substrates, which are typically sequestered in the vacuole.[15] In the presence of oxygen, PPO catalyzes the oxidation of these phenols (e.g., monophenols) into highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins, leading to the characteristic browning.[16]

Role of this compound in Studying Browning

This compound can be used as an indicator substrate for oxidoreductases like laccases and peroxidases, which are also involved in browning reactions. While PPO directly hydroxylates phenols, the subsequent reactions and the overall oxidative potential can be assessed using this compound. For instance, inhibitors of browning can be screened by measuring their ability to prevent the oxidation of this compound by these enzymes. Chelating agents, which inactivate the copper cofactor of PPO, or acidulants that lower the pH, can be evaluated for their efficacy in preventing both the natural browning process and the oxidation of a model substrate like this compound.[17]

Caption: Mechanism of enzymatic browning and points of intervention.

Application in Food Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and sensitive detection of specific analytes. This compound is frequently employed as a chromogenic indicator in enzyme-based biosensors, particularly for the detection of glucose in food and clinical samples.[18]

Principle of this compound-Based Glucose Biosensor

A common type of glucose biosensor utilizes the enzyme glucose oxidase (GOx).[19] GOx catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be detected. In many systems, a second enzyme, such as horseradish peroxidase (HRP), or a nanozyme with peroxidase-like activity, is used to catalyze the oxidation of a chromogenic substrate by H₂O₂.[20][21]

When this compound is used as this substrate, it is oxidized by H₂O₂ in the presence of the peroxidase catalyst, resulting in the formation of the colored this compound•+ radical cation. The intensity of the resulting blue-green color is directly proportional to the initial concentration of glucose in the sample. This color change can be easily quantified using a spectrophotometer.[20]

Caption: Logical workflow of an this compound-based biosensor for glucose.

Conclusion

This compound is a remarkably versatile and reliable reagent in food science and nutrition research. Its primary role in the robust and straightforward TEAC assay makes it indispensable for quantifying the antioxidant capacity of foods, ingredients, and nutraceuticals. Furthermore, its application as a chromogenic substrate extends to the investigation of enzymatic activities like those involved in food spoilage and to the development of innovative biosensors for rapid food analysis. The principles and protocols outlined in this guide highlight the fundamental importance of this compound and provide a framework for its effective application in the laboratory.

References

- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 2. Antioxidant activity applying an improved this compound radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound radical cation decolorization assay: Significance and symbolism [wisdomlib.org]

- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. docsdrive.com [docsdrive.com]

- 7. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. A Novel Biosensor for the Detection of Glucose Concentration Using the Dual-Peak Long Period Grating in the Near- to Mid-Infrared [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A Critical Review of Electrochemical Glucose Sensing: Evolution of Biosensor Platforms Based on Advanced Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ABTS in Enzymatic Reaction Kinetics Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile chromogenic substrate widely employed in enzymatic reaction kinetics studies. Its utility stems from its ability to be oxidized by a variety of enzymes, resulting in a distinct color change that can be easily quantified using spectrophotometry. This guide provides a comprehensive overview of the role of this compound in enzyme kinetics, with a particular focus on its application with laccase and peroxidase enzymes. We will delve into the underlying reaction mechanisms, present key kinetic data, and provide detailed experimental protocols for researchers in the field.

Core Principles of the this compound Assay

The fundamental principle of the this compound assay in enzyme kinetics lies in the enzymatic oxidation of the colorless this compound diammonium salt to a stable and intensely colored green-blue radical cation (this compound•+).[1][2] This radical cation exhibits strong absorbance at specific wavelengths, most notably around 420 nm, 645 nm, 734 nm, and 815 nm.[2] The rate of formation of this compound•+, and thus the increase in absorbance, is directly proportional to the activity of the enzyme under investigation. By monitoring this change in absorbance over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Mechanism of this compound Oxidation in Enzymatic Reactions

The oxidation of this compound by enzymes like laccase and peroxidase is a one-electron transfer process. The enzyme, in its higher oxidation state, accepts an electron from the this compound molecule, leading to the formation of the this compound•+ radical cation.

In the case of laccase , a multi-copper oxidase, the enzyme directly oxidizes this compound using molecular oxygen as the final electron acceptor.

For peroxidases , such as horseradish peroxidase (HRP), the reaction is dependent on the presence of hydrogen peroxide (H₂O₂). The HRP is first oxidized by H₂O₂ to an intermediate state, which then oxidizes the this compound substrate. The reaction can be summarized as follows:

H₂O₂ + this compound (colorless) --(Peroxidase)--> 2H₂O + this compound•+ (green-blue)

The stability of the this compound•+ radical is a key advantage of this assay, allowing for accurate and reproducible measurements.

Figure 1: Simplified reaction pathway of peroxidase-catalyzed this compound oxidation.

Quantitative Data in Enzymatic Kinetics Studies

The following tables summarize key Michaelis-Menten kinetic parameters for laccase and horseradish peroxidase (HRP) using this compound as the substrate, compiled from various studies. These values can vary depending on the specific enzyme source, purity, and experimental conditions such as pH and temperature.

Table 1: Michaelis-Menten Kinetic Parameters of Laccase with this compound Substrate

| Enzyme Source | pH | Temperature (°C) | Km (mM) | Vmax (U/mg or mM/min) | Reference |

| Trematosphaeria mangrovei | 4.0 | Not Specified | 1.42 | 184.84 U/mg | [3] |

| Anoxybacillus gonensis P39 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Cladosporium cladosporioides | Not Specified | 40 | 0.58 | 480.54 mM/min | [5] |

| Klebsiella pneumoniae NITW715075_2 | Not Specified | Not Specified | 0.38 | 71.42 U/ml | [6] |

| Klebsiella pneumoniae NITW715076_1 | Not Specified | Not Specified | 3.97 | 148.8 U/ml | [6] |

| Klebsiella pneumoniae NITW715076 | Not Specified | Not Specified | 0.46 | 23.42 U/ml | [6] |

| Cerrena sp. RSD1 | 3.0 | 65 | 0.036 | 52515 s⁻¹ (kcat) | [7] |

Table 2: Michaelis-Menten Kinetic Parameters of Horseradish Peroxidase (HRP) with this compound Substrate

| Enzyme Variant/Source | pH | Temperature (°C) | Km (mM) | Vmax (U/mg or relative units) | Reference |

| Commercial HRP | Not Specified | Not Specified | 0.42 | 2700 | [8] |

| HRP (general study) | 4.2 | Not Specified | Varies with pH | Maximal at 2 mmol/L this compound | [1] |

| Recombinant HRP C1A | Not Specified | Not Specified | 0.49 | 100% (relative) | [9] |

| Recombinant HRP A2A | Not Specified | Not Specified | 0.09 | 42% (relative) | [9] |

| Recombinant HRP A2B | Not Specified | Not Specified | 0.12 | 26% (relative) | [9] |

| HRP in presence of Dextran (0 mg/mL) | 7.4 | Room Temp | 19.3 µM | 0.191 µM/s | [10] |

| HRP in presence of Dextran (200 mg/mL) | 7.4 | Room Temp | 12.3 µM | 0.122 µM/s | [10] |

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for determining the kinetics of laccase and horseradish peroxidase using an this compound-based assay. Researchers should optimize these protocols for their specific enzyme and experimental setup.

Laccase Activity Assay Protocol

1. Reagent Preparation:

-

Acetate Buffer (0.1 M, pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 4.5.

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound diammonium salt in the acetate buffer. Store protected from light.

2. Assay Procedure:

-

Pipette 800 µL of 0.1 M acetate buffer (pH 4.5) into a cuvette.

-

Add 100 µL of the 10 mM this compound stock solution to the cuvette and mix gently.

-

Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding 100 µL of the laccase enzyme solution (appropriately diluted in acetate buffer) to the cuvette.

-

Immediately start monitoring the increase in absorbance at 420 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

3. Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

-

Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where ε is the molar extinction coefficient of this compound•+ at 420 nm (36,000 M⁻¹cm⁻¹).

Horseradish Peroxidase (HRP) Activity Assay Protocol

1. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 6.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate to achieve a final pH of 6.0.

-

This compound Solution (1 mM): Dissolve this compound in the phosphate buffer.

-

Hydrogen Peroxide (H₂O₂) Solution (1 mM): Prepare a fresh dilution of H₂O₂ in the phosphate buffer just before use.

2. Assay Procedure:

-

In a cuvette, combine 500 µL of 0.1 M phosphate buffer (pH 6.0), 200 µL of 1 mM this compound solution, and 200 µL of 1 mM H₂O₂ solution.

-

Mix the contents of the cuvette thoroughly and incubate at the desired temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 100 µL of the HRP enzyme solution (appropriately diluted in phosphate buffer).

-

Immediately begin recording the absorbance at 420 nm at regular time intervals for 3-5 minutes.

3. Data Analysis:

-

Determine the rate of reaction (ΔAbs/min) from the initial linear phase of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law as described in the laccase protocol.

Figure 2: Generalized experimental workflow for an this compound-based enzyme kinetics assay.

Conclusion

This compound remains a cornerstone substrate in the study of enzymatic reaction kinetics due to its reliability, ease of use, and the stability of its colored radical product. This guide has provided a technical overview of its application, from the fundamental principles and reaction mechanisms to quantitative kinetic data and detailed experimental protocols for laccase and peroxidase. By leveraging the information and methodologies presented here, researchers and professionals in drug development can effectively utilize the this compound assay to elucidate enzyme function and screen for potential inhibitors or modulators, thereby advancing their scientific and therapeutic objectives.

References

- 1. [Horseradish peroxidase: a study of the kinetics and the determination of optimal reaction conditions, using hydrogen peroxide and 2,2'-azinobis 3-ethylbenzthiazoline-6-sulfonic acid (this compound) as substrates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ABTS Assay: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, historical evolution, and practical applications of the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay, a widely utilized method for measuring the total antioxidant capacity of various substances. We will delve into the fundamental chemistry, provide detailed experimental protocols, and present a chronological overview of the assay's development, highlighting key modifications that have enhanced its versatility and throughput.

Genesis and Historical Milestones

The journey of this compound from a versatile chromogen to a cornerstone of antioxidant research is marked by several key innovations. Initially, this compound was employed in applications such as the detection of fecal occult blood and the determination of glucose in glucose oxidase/peroxidase assays[1]. Its utility was also recognized in peroxidase activity studies[1][2].

The pivotal shift in the application of this compound occurred with the recognition that its oxidized form, the radical cation this compound•+, could be used to measure antioxidant capacity[1][2]. This spectrophotometric assay is founded on the principle that antioxidants can reduce the blue-green this compound•+ radical, causing a decolorization that is proportional to the antioxidant concentration[1][3][4].

A significant milestone in the widespread adoption of the this compound assay was the work of Miller et al. in 1993, who utilized a myoglobin/H₂O₂ reaction to generate the this compound•+ for measuring the antioxidant capacity of samples[1][2]. This laid the groundwork for what would become a standard method in many laboratories.

Over the years, the assay has undergone numerous modifications to improve its efficiency, applicability, and to simplify the procedure. These advancements include the development of methods to pre-form the this compound•+ radical, eliminating the need for enzymatic generation during the assay and thereby avoiding potential interference from the sample with the enzymes[1]. A notable and widely adopted method involves the reaction of this compound with potassium persulfate to generate the radical cation[5][6]. Further refinements led to the adaptation of the assay for microplate readers, significantly increasing throughput for screening large numbers of samples[1][2]. Researchers also developed protocols to measure both hydrophilic and lipophilic antioxidants, broadening the assay's scope[1][2].

Table 1: Key Milestones in the Development of the this compound Assay for Total Antioxidant Capacity (TAC)

| Year | Milestone | Key Features | References |

| Pre-1993 | Initial uses of this compound | Detection of fecal occult blood, glucose determination, peroxidase activity studies. | [1][2] |

| 1993 | First widely recognized use for TAC | Miller et al. use myoglobin/H₂O₂ to generate this compound•+ for measuring antioxidant capacity. | [1][2] |

| Post-1993 | Development of pre-formed this compound•+ methods | Simplification of the assay by using reagents like potassium persulfate to generate the radical cation prior to the addition of the antioxidant sample. This eliminated potential interference with generation enzymes. | [1][5] |

| 1999 | Microplate adaptation | Laigth et al. adapted the assay for use in microplate readers, enabling high-throughput screening. | [1][2] |

| Ongoing | Methodological Refinements | Development of kinetic and end-point strategies, and methods for both hydrophilic and lipophilic antioxidants. | [1][2] |

The Chemical Principle: A Single Electron Transfer (SET) Mechanism

The this compound assay primarily operates on a Single Electron Transfer (SET) mechanism[2]. In this process, the antioxidant donates an electron to the this compound•+ radical, neutralizing it and causing the characteristic blue-green color to fade. The extent of decolorization is measured spectrophotometrically at a specific wavelength, typically around 734 nm[4][7][8].

The redox potential of the this compound/ABTS•+ pair is approximately 0.68 V, which is high enough to react with a wide range of antioxidant compounds[2]. The this compound•+ radical is soluble in both aqueous and organic media, allowing for the assessment of antioxidant capacity in diverse samples[2].

Caption: Reaction mechanism of the this compound assay.

Detailed Experimental Protocols

The versatility of the this compound assay is reflected in the various protocols that have been developed. The choice of protocol often depends on the nature of the sample and the specific research question.

This is one of the most common methods for generating the this compound radical cation.

Table 2: Protocol for this compound•+ Radical Stock Solution Preparation

| Step | Procedure | Reagent Concentration | Incubation |

| 1 | Prepare an aqueous solution of this compound. | 7 mM | - |

| 2 | Prepare an aqueous solution of potassium persulfate. | 2.45 mM | - |

| 3 | Mix the this compound and potassium persulfate solutions in equal volumes. | - | 12-16 hours in the dark at room temperature. |

| 4 | The resulting dark blue-green solution is the this compound•+ stock solution. | - | - |

This protocol outlines the steps for measuring the antioxidant capacity of a sample.

Table 3: Protocol for the this compound Decolorization Assay

| Step | Procedure | Key Parameters |

| 1 | Dilute the this compound•+ stock solution with a suitable solvent (e.g., ethanol, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution. | Wavelength: 734 nm |

| 2 | Add a specific volume of the antioxidant sample to a defined volume of the this compound•+ working solution. | - |

| 3 | Incubate the mixture for a specific period (e.g., 6 minutes). | Incubation Time: Varies by protocol |

| 4 | Measure the absorbance of the solution at 734 nm. | Wavelength: 734 nm |

| 5 | Calculate the percentage of inhibition of the this compound•+ radical. | - |

The percentage of scavenging activity can be calculated using the following formula:

Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the control (this compound•+ solution without the sample).

-

A₁ is the absorbance of the sample.

For high-throughput screening, the assay can be adapted to a 96-well plate format.

Table 4: Protocol for Microplate-Based this compound Assay

| Step | Procedure | Volume per Well |

| 1 | Prepare the this compound•+ working solution as described previously. | - |

| 2 | Add the antioxidant samples/standards to the wells of a 96-well plate. | e.g., 10-20 µL |

| 3 | Add the this compound•+ working solution to each well. | e.g., 180-190 µL |

| 4 | Incubate the plate at room temperature for a defined time. | - |

| 5 | Read the absorbance at ~734 nm using a microplate reader. | - |

Reference:[1]

Experimental Workflow and Data Analysis

The general workflow for conducting an this compound assay involves several key stages, from reagent preparation to data interpretation.

Caption: General experimental workflow for the this compound assay.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard, and the antioxidant capacity of the sample is compared to that of Trolox[11].

Conclusion

The this compound assay has evolved from a specialized biochemical reagent to a robust and widely adopted method for assessing total antioxidant capacity. Its simple, rapid, and versatile nature, coupled with its applicability to both hydrophilic and lipophilic compounds, has cemented its place in food science, agricultural research, and drug discovery[1][11]. The continued refinement of protocols, including adaptations for high-throughput screening, ensures that the this compound assay will remain a valuable tool for researchers investigating the role of antioxidants in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2.7.1. This compound Assay [bio-protocol.org]

- 8. 4.4.2. This compound Radical Scavenging Assay [bio-protocol.org]

- 9. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

The Fundamental Chemistry of the ABTS Decolorization Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay is a widely utilized method for determining the total antioxidant capacity of various samples. This technical guide delves into the core chemistry of the this compound decolorization reaction, providing detailed experimental protocols and quantitative data to aid researchers in its effective application.

Core Chemical Principles

The foundation of the this compound assay lies in the generation of the stable this compound radical cation (this compound•+), which has a characteristic blue-green color.[1] This radical is produced through the oxidation of this compound, typically with a strong oxidizing agent like potassium persulfate (K₂S₂O₈)[2][3] or by enzymatic reaction with peroxidase and hydrogen peroxide.[4] The this compound•+ radical is soluble in both aqueous and organic solvents and exhibits strong absorbance at specific wavelengths, most notably at 734 nm.[5]

When an antioxidant is introduced to the pre-formed this compound•+ solution, it donates an electron or a hydrogen atom to the radical. This act of reduction neutralizes the this compound•+ radical, returning it to its colorless this compound form.[1][6] The resulting decolorization is proportional to the concentration of the antioxidant and its radical-scavenging ability.[1] The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 734 nm.

The reaction pathways can be complex and are not always a simple electron transfer. For instance, some phenolic antioxidants can form coupling adducts with the this compound•+ radical.[5][7] These adducts can undergo further oxidation, leading to a variety of reaction products.[5][7] The stoichiometry of the reaction, therefore, can be difficult to predict and may vary depending on the specific antioxidant compound being analyzed.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments in the this compound decolorization assay.

Preparation of this compound Radical Cation (this compound•+) Stock Solution

Method 1: Using Potassium Persulfate

-

Prepare a 7 mM aqueous solution of this compound.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes (1:1 ratio).[2]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This allows for the complete formation of the this compound•+ radical.

Method 2: Using a Peroxidase System

This method is often employed in enzymatic assays.

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline).

-

Add a peroxidase enzyme (e.g., horseradish peroxidase).

-

Initiate the reaction by adding hydrogen peroxide. The enzyme will catalyze the oxidation of this compound to this compound•+.[4]

This compound Decolorization Assay Protocol

-

Dilution of this compound•+ Stock Solution: The prepared this compound•+ stock solution is diluted with a suitable solvent (e.g., ethanol, methanol, or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]

-

Reaction Initiation: A small volume of the antioxidant sample (or standard, such as Trolox) is added to a specific volume of the diluted this compound•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific period, typically ranging from 6 to 30 minutes.[9][10] The incubation is often carried out in the dark to prevent photodegradation of the this compound•+ radical.[2]

-

Absorbance Measurement: The absorbance of the solution is measured at 734 nm using a spectrophotometer.[2][11]

-

Calculation: The percentage of inhibition of the this compound•+ radical is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound decolorization assay.

| Parameter | Value | Reference(s) |

| This compound Concentration | 7 mM | [3][11] |

| Potassium Persulfate Concentration | 2.45 mM | [3][11] |

| Incubation Time for this compound•+ Generation | 12 - 16 hours | [3] |

| Wavelength for Absorbance Measurement | 734 nm | [2][5] |

| Target Absorbance of Working Solution | 0.70 ± 0.02 | [8][9] |

| Typical Sample Incubation Time | 6 - 30 minutes | [9][10] |

| Reagent | Typical Solvent |

| This compound | Water |

| Potassium Persulfate | Water |

| This compound•+ Working Solution | Ethanol, Methanol, or Phosphate Buffer |

| Antioxidant Sample | Dependent on sample solubility |

Visualizations

This compound•+ Generation and Decolorization by an Antioxidant

Caption: Generation of the this compound radical cation and its subsequent reduction by an antioxidant.

General Experimental Workflow for the this compound Assay

Caption: A generalized workflow for conducting the this compound decolorization assay.

References

- 1. youtube.com [youtube.com]

- 2. 2.9.5. This compound Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 4.4.2. This compound Radical Scavenging Assay [bio-protocol.org]

Methodological & Application

Application Note and Protocol: Preparation of ABTS Radical Cation Solution for Antioxidant Capacity Assays

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for measuring the total antioxidant capacity of various samples, including pure compounds, plant extracts, and biological fluids. The core of this assay is the generation of a stable blue-green this compound radical cation (this compound•+), which has a characteristic absorbance spectrum.[1] This radical is produced through the oxidation of this compound with a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈).[2]

When an antioxidant is added to the pre-formed this compound•+ solution, it donates a hydrogen atom or an electron, reducing the radical back to its colorless neutral form.[3] This decolorization is proportional to the concentration and activity of the antioxidant in the sample.[3] The reduction in absorbance is typically measured spectrophotometrically at 734 nm, a wavelength that minimizes interference from colored sample components.[1][4]

This document provides a detailed, step-by-step protocol for the reliable and reproducible preparation of the this compound radical cation solution using potassium persulfate.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters for the preparation of the this compound radical solution.

| Parameter | Value | Notes |

| Stock Solution Concentrations | ||

| This compound Diammonium Salt | 7 mM | Dissolved in deionized water. |

| Potassium Persulfate (K₂S₂O₈) | 2.45 mM | Dissolved in deionized water. |

| Radical Generation | ||

| Reagent Ratio (v/v) | 1:1 | Equal volumes of this compound and K₂S₂O₈ stock solutions are mixed.[5][6][7] |

| Incubation Time | 12–16 hours | Crucial for complete radical formation.[4][8][9] |

| Incubation Conditions | Room Temperature, in the dark | Protect from light to prevent premature degradation.[4][10] |

| Working Solution | ||

| Spectrophotometric Wavelength | 734 nm | Recommended for measurement to avoid sample interference.[1] |

| Target Absorbance | 0.700 ± 0.02 | Achieved by diluting the stock this compound•+ solution.[4][6][8] |

| Dilution Solvent | Phosphate Buffer (pH 7.4), Ethanol, or Methanol | Solvent choice may depend on the sample's solubility.[5][6][7] |

| Stability | ||

| This compound•+ Stock Solution | >48 hours | Stable for more than two days when stored in the dark at room temp.[11][12] |

Experimental Protocol

This protocol is divided into three main stages: preparation of the initial reagent stock solutions, generation of the this compound radical cation stock, and preparation of the final working solution for the assay.

Materials and Reagents

-

This compound diammonium salt (FW: 548.68 g/mol )

-

Potassium persulfate (K₂S₂O₈) (FW: 270.32 g/mol )

-

Deionized or ultrapure water

-

Solvent for dilution (e.g., Ethanol, Methanol, or Phosphate-buffered saline pH 7.4)

-

Spectrophotometer and cuvettes (or 96-well plate reader)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Amber glass bottle or a flask wrapped in aluminum foil

Part A: Preparation of Stock Solutions

-

7 mM this compound Stock Solution:

-

Accurately weigh 38.4 mg of this compound diammonium salt.

-

Dissolve it in deionized water and bring the final volume to 10 mL in a volumetric flask.

-

Mix thoroughly until all the solid is dissolved. This solution should be stored in the dark.

-

-

2.45 mM Potassium Persulfate Stock Solution:

-

Accurately weigh 6.6 mg of potassium persulfate.

-

Dissolve it in deionized water and bring the final volume to 10 mL in a volumetric flask.

-

Mix thoroughly until fully dissolved.

-

Part B: Generation of the this compound Radical Cation (this compound•+) Stock Solution

-

Combine the two stock solutions prepared in Part A in a 1:1 volume ratio. For example, mix 5 mL of the 7 mM this compound solution with 5 mL of the 2.45 mM potassium persulfate solution.[5][7]

-

Transfer the mixture to an amber glass bottle or cover the container completely with aluminum foil to protect it from light.

-

Allow the mixture to stand in the dark at room temperature for 12 to 16 hours before use.[4][9][13] This incubation period is essential for the complete formation of the radical cation, which results in a dark blue-green colored solution.

Part C: Preparation of the this compound•+ Working Solution

The this compound•+ stock solution generated in Part B is too concentrated for direct use in the assay and must be diluted.

-

Take a small aliquot of the this compound•+ stock solution (e.g., 1 mL) and dilute it with the chosen solvent (e.g., ethanol or PBS pH 7.4). The dilution factor is typically between 1:20 to 1:100.

-

Calibrate the spectrophotometer at 734 nm using the dilution solvent as a blank.

-

Measure the absorbance of the diluted this compound•+ solution.

-

Adjust the dilution by adding more this compound•+ stock solution or more solvent until the absorbance is stable at 0.700 ± 0.02 .[3][4][6][8]

-

This working solution is now ready for the antioxidant assay. It is recommended to prepare this working solution fresh before each experiment. The absorbance should be re-checked before initiating the assay as it may drift over time.[12]

Workflow Diagram

The following diagram illustrates the complete workflow for the preparation of the this compound radical solution.

Caption: Workflow for this compound radical cation solution preparation.

References

- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity applying an improved this compound radical cation decolorization assay. | Sigma-Aldrich [sigmaaldrich.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. 2.5. Antioxidant activity by free radical-scavenging activity using this compound radical [bio-protocol.org]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Doubts - this compound Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 13. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]

ABTS Assay for Antioxidant Capacity: A Detailed Protocol for 96-Well Microplates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for performing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay in a 96-well microplate format. This colorimetric assay is a widely used method to determine the total antioxidant capacity of various samples, including pure compounds, plant extracts, and biological fluids.

Principle of the Assay

The this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+).[1][2][3] The this compound•+ is generated by the oxidation of this compound with potassium persulfate.[1][4] This radical cation has a characteristic blue-green color with a maximum absorbance at 734 nm.[2][5][6] When an antioxidant is added to the pre-formed this compound•+ solution, it reduces the radical, leading to a decolorization of the solution. The extent of color change is proportional to the concentration and antioxidant activity of the sample. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where Trolox, a water-soluble vitamin E analog, is used as a standard.

Materials and Reagents

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (this compound)

-

Potassium persulfate (K₂S₂O₈)

-

(±)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Methanol or Ethanol (for sample and Trolox dilution)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 734 nm

-

Adjustable micropipettes and tips

-

Distilled or deionized water

Experimental Protocols

Reagent Preparation

3.1.1. 7 mM this compound Stock Solution

-

Weigh out 38.4 mg of this compound powder.

-

Dissolve the this compound in 10 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved. This solution should be stored in the dark.

3.1.2. 2.45 mM Potassium Persulfate Solution

-

Weigh out 6.6 mg of potassium persulfate powder.

-

Dissolve the potassium persulfate in 10 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

3.1.3. This compound Radical Cation (this compound•+) Stock Solution

-

Mix equal volumes of the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][7] This incubation period is crucial for the complete generation of the this compound radical cation.

-

The resulting solution is the this compound•+ stock solution, which is dark blue-green in color.

3.1.4. This compound•+ Working Solution

-

Before the assay, dilute the this compound•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6][7][8]

-

To do this, start by adding a small amount of the stock solution to a larger volume of PBS (e.g., 1 mL of stock in 50 mL of PBS) and measure the absorbance.

-

Adjust the volume of PBS until the desired absorbance is reached. This working solution should be prepared fresh for each assay.

3.1.5. Trolox Standard Solutions

-

Prepare a 1 mM stock solution of Trolox in methanol or ethanol.

-

From the stock solution, prepare a series of standard dilutions in the same solvent. A typical concentration range is 12.5 to 200 µM.

Assay Procedure in 96-Well Microplate

-

Plate Layout: Design a plate map, assigning wells for blanks, standards, and samples. It is recommended to run all samples and standards in triplicate.

-

Adding Standards and Samples:

-